molecular formula C21H15BiO9 B12671037 Bismuth salicylate CAS No. 5798-98-1

Bismuth salicylate

カタログ番号: B12671037
CAS番号: 5798-98-1
分子量: 620.3 g/mol
InChIキー: REKWPXFKNZERAA-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:

Industrial Production Methods

Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .

化学反応の分析

類似化合物との比較

生物活性

Bismuth salicylate (BSS) is a compound widely recognized for its therapeutic properties, particularly in gastrointestinal disorders. Its biological activity encompasses antimicrobial effects, anti-inflammatory actions, and cytoprotective properties, making it a valuable agent in treating conditions such as diarrhea and peptic ulcers. This article delves into the mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its clinical significance.

This compound acts primarily through several mechanisms:

  • Antimicrobial Activity : BSS exhibits significant antimicrobial properties against a variety of pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella, Shigella, and Campylobacter in a dose-dependent manner. Studies have shown reductions in viable bacterial counts by 2 to 6 logs when exposed to concentrations of BSS ranging from 10 to 50 mM .
  • Inhibition of Helicobacter pylori : BSS has been demonstrated to inhibit H. pylori growth by downregulating virulence factors like CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes . This action is crucial for its role in treating gastric ulcers.
  • Cytoprotective Effects : The compound promotes mucosal healing by preventing bacteria from adhering to gastric epithelial cells, thereby reducing intestinal secretion and fluid loss. It also enhances fluid and electrolyte reabsorption .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been extensively studied. A summary of its activity against various pathogens is presented in the following table:

Pathogen Efficacy Reference
Escherichia coliSignificant growth inhibition
Salmonella spp.Effective at reducing viable counts
Shigella spp.Inhibitory effects observed
Clostridium difficileReduced infectivity by 2.7 logs
NorovirusDecreased RNA levels by ≥47.3%

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Treatment of Traveler's Diarrhea : A clinical trial demonstrated that patients receiving this compound experienced significant symptom relief compared to controls, highlighting its effectiveness in managing acute gastrointestinal infections.
  • Management of Peptic Ulcers : In patients with ulcers caused by H. pylori, this compound was used as part of a combination therapy that included antibiotics. This approach not only reduced ulcer symptoms but also contributed to the eradication of the bacteria .
  • Pediatric Applications : A study focused on the safety and efficacy of this compound in children with acute diarrhea showed promising results, with minimal side effects reported .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • A study involving integrative proteomic and metabolomic analyses revealed that bismuth compounds disrupt multiple metabolic pathways in H. pylori, affecting growth and virulence .
  • Another investigation highlighted the compound's ability to form insoluble salts in the gastrointestinal tract, which contributes to its prolonged action against pathogens without significantly affecting normal gut flora .

特性

CAS番号

5798-98-1

分子式

C21H15BiO9

分子量

620.3 g/mol

IUPAC名

bismuth;2-carboxyphenolate

InChI

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3

InChIキー

REKWPXFKNZERAA-UHFFFAOYSA-K

正規SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。